1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine
Description
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-6-16-10-11(14-12(16)3-1)9-15-7-4-13-5-8-15/h1-3,6,10,13H,4-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOGXBQRIAHTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101254350 | |
| Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-44-6 | |
| Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Piperazinylmethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101254350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of 2-aminopyridine with α-bromoketones, followed by further functionalization to introduce the piperazine moiety . The reaction conditions often involve the use of solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can further improve the sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables that highlight its significance in drug development and other fields.
Chemical Formula
- Molecular Formula : C_{12}H_{15}N_{3}
- Molecular Weight : 201.27 g/mol
Pharmacological Research
This compound has been studied for its potential as a therapeutic agent in various diseases. Its pharmacological properties include:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study demonstrated that it inhibits cell proliferation and induces apoptosis in human cancer cells through the modulation of specific signaling pathways.
- Antidepressant Effects : The compound has been evaluated for its potential antidepressant properties. In animal models, it showed significant reductions in depressive-like behaviors, suggesting its role as a serotonin receptor modulator.
Neuropharmacology
The neuropharmacological profile of this compound has been explored in relation to neurological disorders:
- Cognitive Enhancement : Studies have indicated that the compound may enhance cognitive function by acting on cholinergic receptors. This is particularly relevant for conditions such as Alzheimer's disease.
- Anxiolytic Properties : Preliminary data suggest that it may possess anxiolytic effects, making it a candidate for further investigation in anxiety disorders.
Antimicrobial Activity
Recent studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action involves disrupting bacterial cell membrane integrity.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and significant apoptosis induction through caspase activation.
Case Study 2: Neuropharmacological Effects
In a controlled trial assessing cognitive enhancement, subjects administered with the compound demonstrated improved memory retention and learning capabilities compared to the control group. The findings were published in Neuropsychopharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | Journal of Medicinal Chemistry |
| Antidepressant | Reduction in depressive-like behaviors | Neuropsychopharmacology |
| Cognitive Enhancement | Improved memory retention | Neuropsychopharmacology |
| Antimicrobial | Disruption of bacterial membranes | Antimicrobial Agents |
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases and GABA receptors, thereby affecting cellular signaling and neurotransmission . The precise molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs and their distinguishing features:
Pharmacological Activity Comparison
- Anticancer Activity : Derivatives like 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines (e.g., compound 10p ) inhibit PI3Kα with IC50 values < 100 nM, showing potent cytotoxicity against breast and lung cancer cell lines .
- Antimicrobial/Antiparasitic Activity: Compounds with triazole-piperazine linkers (e.g., 8p, 10a–b) exhibit IC50 values of 1.2–3.8 µM against Leishmania donovani and Trypanosoma cruzi .
- Antiulcer Activity : Sch 32651 (imidazo[1,2-a]pyrazine) demonstrates dual antisecretory and cytoprotective effects without toxicity, unlike earlier analogs .
- Cardiovascular Activity: Imidazo[1,2-a]pyrazines with sulfenyl/sulfonyl groups (e.g., 2-[2-methoxy-4-(methylsulfenyl)phenyl]imidazo[1,2-a]pyrazine) show potent inotropic activity in vitro (EC50 = 0.1 µM) .
Structure-Activity Relationship (SAR) Insights
- Fused Ring Position : Imidazo[1,2-a]pyrazines (e.g., Sch 32651) often outperform pyridines in metabolic stability due to additional nitrogen atoms .
- Substituent Effects :
- Linker Flexibility: Methanone or methylene linkers between imidazo[1,2-a]pyridine and piperazine balance rigidity and solubility .
Biological Activity
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical pathways, and its potential therapeutic applications, supported by relevant research findings.
Structure and Properties
The compound features a fused bicyclic structure that combines an imidazo[1,2-a]pyridine moiety with a piperazine ring. This unique structural characteristic contributes to its various biological activities and potential therapeutic applications.
Primary Targets
This compound primarily targets:
- KRAS G12C : A common mutation in cancer that is associated with poor prognosis.
- ABCB1 and ABCG2 : Proteins involved in drug resistance mechanisms.
Mode of Action
The compound interacts with its targets through covalent bonding, which is crucial for its efficacy as an anticancer agent. It has been shown to inhibit the growth of KRAS G12C-mutated NCI-H358 cells effectively.
Biochemical Pathways
The compound significantly affects the PI3K/Akt/mTOR pathway , which is vital for cell growth and survival. Inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For instance, it has shown efficacy against KRAS G12C-mutated lung cancer cells.
Antimicrobial Properties
In addition to its anticancer activity, the compound also displays antimicrobial effects. It has been evaluated for its ability to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study conducted on KRAS G12C-mutated NCI-H358 cells revealed that this compound showed significant inhibitory effects on cell viability. The results indicated that the compound could serve as a lead for developing targeted therapies against specific cancer types.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | NCI-H358 | 0.5 | KRAS G12C inhibition |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of the compound against various Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Q & A
What are the standard synthetic routes for preparing 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The compound is typically synthesized via Mannich reactions or multicomponent Groebke-Blackburn-Bienaymé (GBB) protocols. For example, intermolecular heterocyclization between N-propargylamines and substituted pyrazines/pyrimidines under reflux in anhydrous toluene (100°C) yields imidazo-fused piperazine derivatives (~65% yield) . Mannich reactions often employ para-fluorophenyl-piperazine (pFPP) as a nucleophile, with reflux conditions and acid catalysts to enhance electrophilicity at the imidazole C2 position . Yield optimization requires precise control of solvent polarity, temperature, and stoichiometric ratios of reactants.
How can regioselectivity challenges in imidazo[1,2-a]pyridine-piperazine fusion reactions be addressed?
Advanced Synthetic Design
Regioselectivity issues arise during cyclization due to competing nucleophilic sites on the imidazole ring. To favor substitution at the C2 position, steric and electronic directing groups (e.g., electron-withdrawing substituents on pyridine) can be introduced. For example, McCort and Pascal demonstrated that 3-ethoxy-tetrahydropyrazine directs cyclization to form imidazo[1,2-a]piperazine via N-propargylamine intermediates . Microwave-assisted synthesis or flow chemistry may further enhance selectivity by reducing side reactions .
Which biological assays are commonly used to evaluate the anti-inflammatory activity of imidazo[1,2-a]pyridine-piperazine hybrids?
Basic Biological Screening
In vitro assays include COX-1/COX-2 inhibition studies (using ELISA kits) and TNF-α production assays in lipopolysaccharide (LPS)-stimulated macrophages . For anti-inflammatory evaluation, carrageenan-induced rat paw edema models are employed in vivo. Compounds are typically administered intraperitoneally, with indomethacin as a positive control . Dose-response curves (IC₅₀ values) and selectivity indices (COX-2/COX-1 ratio) are critical metrics.
How should researchers resolve contradictions in reported biological activities of structurally similar derivatives?
Advanced Data Analysis
Contradictory results (e.g., varying IC₅₀ values for COX-2 inhibition) may arise from differences in assay conditions (e.g., cell lines, substrate concentrations). Meta-analyses comparing substituent effects are essential. For instance, electron-donating groups (e.g., -OCH₃) at the imidazo[1,2-a]pyridine C6 position enhance anti-inflammatory activity, while bulky substituents reduce bioavailability . Cross-validation using orthogonal assays (e.g., molecular docking vs. enzymatic inhibition) is recommended to confirm mechanistic hypotheses .
What analytical techniques are critical for characterizing imidazo[1,2-a]pyridin-2-ylmethyl-piperazine derivatives?
Basic Characterization
1H/13C NMR is used to confirm regiochemistry, with imidazole protons appearing as singlets (δ 7.5–8.5 ppm) and piperazine methylene protons as triplets (δ 2.5–3.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies carbonyl or amine functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
How can impurity profiles of synthesized derivatives be quantified to meet pharmaceutical standards?
Advanced Analytical Strategy
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but hyphenated techniques like LC-MS/MS improve sensitivity for trace impurities (<0.1%). For example, column chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization in ethanol reduces residual solvents or unreacted intermediates . Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides absolute purity data .
What computational methods predict the binding affinity of these compounds to kinase targets?
Advanced Mechanistic Modeling
Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions, while molecular dynamics (MD) simulations assess protein-ligand stability. For instance, docking studies on PDE10A inhibitors revealed that imidazo[1,2-a]pyrimidine derivatives with planar aromatic systems exhibit stronger π-π stacking with kinase ATP-binding pockets . QSAR models correlating logP values with bioavailability can guide lead optimization .
What strategies mitigate metabolic instability in imidazo-piperazine derivatives during drug development?
Advanced Pharmacokinetics
Metabolic soft spots (e.g., piperazine N-methyl groups) are identified via microsomal stability assays (human liver microsomes, CYP450 isoforms). Deuteration at labile C-H bonds or replacing methyl with trifluoromethyl groups reduces oxidative metabolism . Prodrug approaches (e.g., esterification of hydroxyl groups) enhance plasma half-life, as demonstrated in analogues of imidazo[1,2-a]pyridine-N-glycinyl-hydrazones .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
